

An In-depth Technical Guide to 2-Butoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Butoxybenzaldehyde

Cat. No.: B1266755

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-butoxybenzaldehyde**, an aromatic aldehyde of interest in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its applications, particularly as an intermediate in the development of novel therapeutic agents. Spectroscopic data, safety and handling guidelines, and a discussion of its potential role in the synthesis of biologically active Schiff bases are also presented. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

2-Butoxybenzaldehyde, with the IUPAC name **2-butoxybenzaldehyde**, is a substituted aromatic aldehyde. Its butoxy group significantly influences its solubility and reactivity.^[1] The key physicochemical properties are summarized in the table below.

Property	Value
IUPAC Name	2-butoxybenzaldehyde[2]
Synonyms	O-Butoxybenzaldehyde, Salicylaldehyde butyl ether
CAS Number	7091-13-6[2]
Molecular Formula	C ₁₁ H ₁₄ O ₂ [2]
Molecular Weight	178.23 g/mol [2]
Boiling Point	281.1 °C at 760 mmHg
Density	1.02 g/cm ³
Refractive Index	1.525
Appearance	Colorless oil

Synthesis of 2-Butoxybenzaldehyde

A reliable and widely used method for the synthesis of **2-butoxybenzaldehyde** is the Williamson ether synthesis. This method involves the reaction of salicylaldehyde with an appropriate butyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of **2-butoxybenzaldehyde** from salicylaldehyde and 1-bromobutane.

Materials:

- Salicylaldehyde
- 1-Bromobutane
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous Acetone

- Dichloromethane
- Saturated aqueous solution of Sodium Bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Equipment:

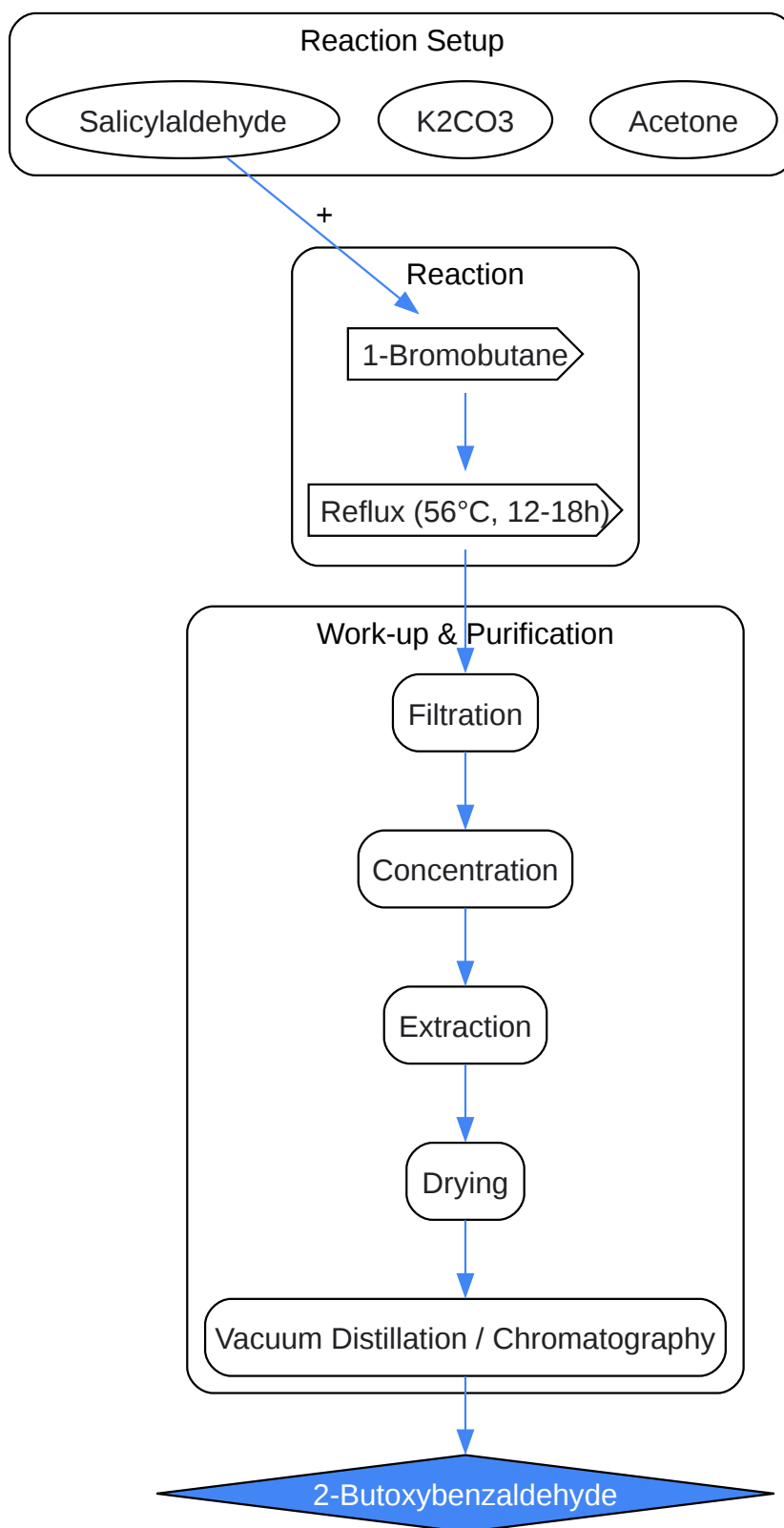
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
- **Addition of Alkyl Halide:** To the stirring suspension, add 1-bromobutane (1.2 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

- Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **2-butoxybenzaldehyde**.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow



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A schematic workflow for the synthesis of **2-butoxybenzaldehyde**.

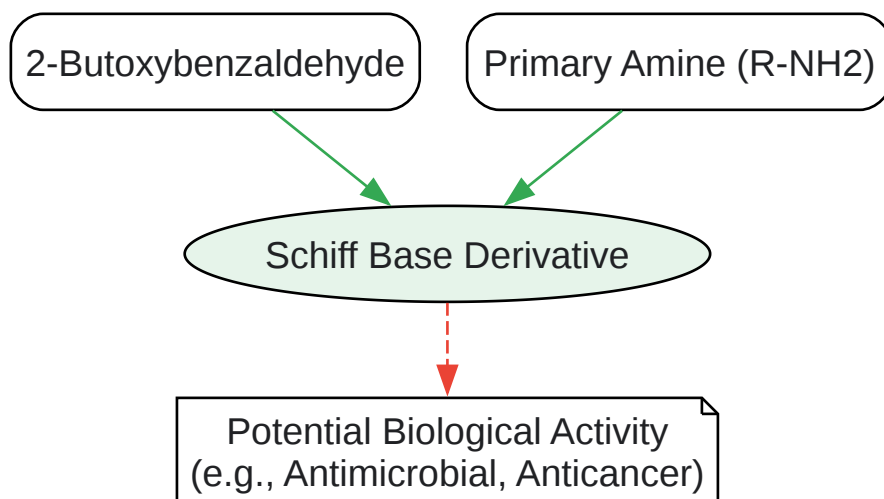
Applications in Drug Development

2-Butoxybenzaldehyde serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.^[1] Its aldehyde functional group is readily transformed into various other functionalities, making it a valuable building block in medicinal chemistry.

Precursor to Schiff Bases with Biological Activity

A significant application of **2-butoxybenzaldehyde** is in the synthesis of Schiff bases. These compounds, containing an imine or azomethine group, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^{[3][4][5][6]} The reaction involves the condensation of **2-butoxybenzaldehyde** with a primary amine.

The butoxy group can modulate the lipophilicity of the resulting Schiff base, potentially enhancing its membrane permeability and overall pharmacokinetic profile. The electronic properties of the substituted aromatic ring can also influence the biological activity of the molecule.



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Condensation reaction to form potentially bioactive Schiff bases.

While specific drug candidates derived from **2-butoxybenzaldehyde** are not extensively documented in publicly available literature, its structural motif is present in various research compounds being investigated for different therapeutic areas.

Spectroscopic Data

The structural elucidation of **2-butoxybenzaldehyde** is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of **2-butoxybenzaldehyde** shows a molecular ion peak corresponding to its molecular weight.

- Mass Spectrum (GC-MS, EI): A mass spectrum is available for 2-n-butoxybenzaldehyde, showing key fragmentation patterns.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **2-butoxybenzaldehyde** are not readily available in the searched databases, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 2-methoxybenzaldehyde.[\[8\]](#)

- ^1H NMR:
 - Aldehyde proton: A singlet between δ 9.8-10.5 ppm.
 - Aromatic protons: Multiplets in the range of δ 6.9-7.8 ppm.
 - Butoxy group protons:
 - $-\text{OCH}_2-$: A triplet around δ 4.0-4.2 ppm.
 - $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$: Multiplets between δ 1.4-1.9 ppm.
 - $-\text{CH}_3$: A triplet around δ 0.9-1.0 ppm.
- ^{13}C NMR:
 - Carbonyl carbon: A signal in the range of δ 190-195 ppm.
 - Aromatic carbons: Signals between δ 110-160 ppm.

- Butoxy group carbons: Signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **2-butoxybenzaldehyde** would exhibit characteristic absorption bands for its functional groups. While a spectrum for the para-isomer is available, the ortho-isomer is expected to show similar key peaks.[\[9\]](#)

- C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm^{-1} .
- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm^{-1} .
- C-O stretch (ether): A band in the region of 1200-1250 cm^{-1} .
- Aromatic C=C stretches: Bands in the 1450-1600 cm^{-1} region.
- Aliphatic C-H stretches: Bands just below 3000 cm^{-1} .

Safety and Handling

2-Butoxybenzaldehyde is classified as an irritant.[\[2\]](#) It is important to handle this chemical with appropriate safety precautions.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)
- Precautionary Measures:
 - Use in a well-ventilated area or under a fume hood.
 - Wear protective gloves, safety glasses, and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes.

- In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-Butoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Williamson ether synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular architectures, including biologically active Schiff bases. This technical guide provides essential information for researchers and professionals working with this compound, facilitating its safe and effective use in the laboratory and in the development of new technologies and therapeutics.

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